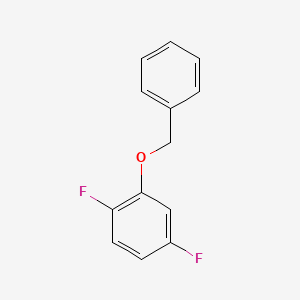

2-(Benzyloxy)-1,4-difluorobenzene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2-(Benzyloxy)phenol” is an organic compound that is used in the synthesis of various other compounds . It has a linear formula of C6H5CH2OC6H4OH .

Synthesis Analysis

The synthesis of similar compounds often involves reactions with strong bases . For instance, the reaction of 2-(2-benzyloxyphenyl)oxazoline with a strong base can lead to the formation of different products .Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic techniques . For example, 2-(2-benzyloxyphenyl)oxazoline has been characterized using NMR, FT-IR, UV–Vis, SEM, EDAX, mass spectrometry, ESR, powder XRD, TGA, magnetic susceptibility, elemental analysis, magnetic susceptibility and molar conductance measurement .Chemical Reactions Analysis

The benzylic hydrogens of alkyl substituents on a benzene ring are activated toward free radical attack . Furthermore, SN1, SN2, and E1 reactions of benzylic halides show enhanced reactivity due to the adjacent aromatic ring .Physical And Chemical Properties Analysis

Physical properties of a compound include color, density, hardness, and melting and boiling points . Chemical properties describe the ability of a substance to undergo a specific chemical change .Scientific Research Applications

Synthesis of Benzyl Ethers and Esters

2-(Benzyloxy)-1,4-difluorobenzene: is used as a reagent in the synthesis of benzyl ethers and esters. The compound serves as a precursor for 2-Benzyloxy-1-methylpyridinium triflate , which is a mild and effective reagent for benzyl transfer protocols. This reagent is particularly useful for installing protecting groups under neutral conditions, which is advantageous for complex alcohol substrates that may not be compatible with basic or acidic conditions .

Development of Antimicrobial Agents

The compound is involved in the synthesis of benzopyran-annulated pyrano[2,3-c]pyrazoles , which are important in medicinal chemistry. These derivatives have shown antimicrobial properties and are synthesized using a one-pot method combining O-alkenyloxy/alkynyloxy-acetophenones with various pyrazolones. The process is facilitated by microwave irradiation and has potential applications in developing new therapeutic agents .

Pharmaceutical Intermediates

2-(Benzyloxy)-1,4-difluorobenzene: acts as an intermediate in pharmaceutical research. It is used in the synthesis of sequential polypeptides and multidentate chelating ligands. Its role as an intermediate is crucial in the development of various pharmaceutical compounds .

Mechanism of Action

Target of Action

Benzylic compounds are known to interact with various biological targets due to their enhanced reactivity . The benzylic position’s reactivity is due to the adjacent aromatic ring .

Mode of Action

Benzylic compounds are known to undergo sn1, sn2, and e1 reactions . These reactions involve the formation of a resonance-stabilized carbocation, which can interact with various biological targets .

Biochemical Pathways

For instance, they can undergo oxidative degradation, a process usually facilitated by hot acidic permanganate solutions .

Result of Action

Benzylic compounds are known to undergo various reactions that could potentially lead to changes at the molecular and cellular levels .

Action Environment

The reactivity of benzylic compounds can be influenced by various factors, including temperature and the presence of other chemical species .

Safety and Hazards

Future Directions

properties

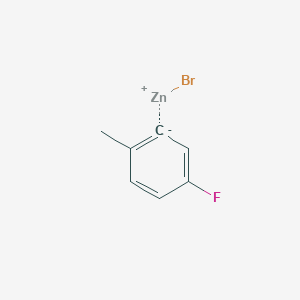

IUPAC Name |

1,4-difluoro-2-phenylmethoxybenzene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10F2O/c14-11-6-7-12(15)13(8-11)16-9-10-4-2-1-3-5-10/h1-8H,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJMFCDBACQVFJY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=CC(=C2)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10F2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Benzyloxy)-1,4-difluorobenzene | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-(6-Aminopyridin-3-yl)phenyl]ethanone, 95%](/img/structure/B6330200.png)